molecular formula C9H6F2N2O B6189135 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine CAS No. 1342450-56-9

4-(2,4-difluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B6189135
CAS No.: 1342450-56-9
M. Wt: 196.15 g/mol
InChI Key: WORRWKOPYJGAKW-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is an organic compound characterized by the presence of a difluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,4-difluoroaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoroaniline
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 2,4-Difluorophenyl isocyanate

Uniqueness

4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the difluorophenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The resulting intermediate is then reduced to the amine using a reducing agent.", "Starting Materials": [ "2,4-difluoroaniline", "glyoxal", "base", "reducing agent" ], "Reaction": [ "Step 1: 2,4-difluoroaniline is reacted with glyoxal in the presence of a base to form the oxazole ring.", "Step 2: The resulting intermediate is then reduced to the amine using a reducing agent.", "Step 3: The product, 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, is isolated and purified." ] }

CAS No.

1342450-56-9

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,12H2

InChI Key

WORRWKOPYJGAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(ON=C2)N

Purity

95

Origin of Product

United States

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